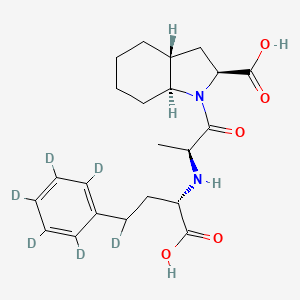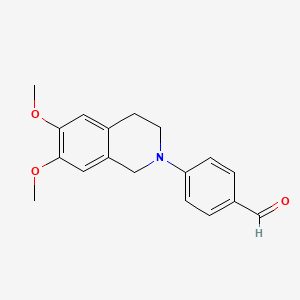
Mao-B-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mao-B-IN-16 est un composé qui fonctionne comme un inhibiteur de la monoamine oxydase B (MAO-B), une enzyme responsable de la désamination oxydative des neurotransmetteurs monoamines tels que la dopamine. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies neurodégénératives comme la maladie de Parkinson. En inhibant la MAO-B, this compound contribue à augmenter les niveaux de dopamine dans le cerveau, atténuant ainsi les symptômes associés à une déficience en dopamine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de Mao-B-IN-16 implique généralement un processus en plusieurs étapes qui comprend la formation d'intermédiaires clés suivis de leurs réactions subséquentes pour former le produit final. La voie de synthèse peut impliquer l'utilisation de divers réactifs et catalyseurs dans des conditions contrôlées pour assurer les transformations chimiques souhaitées.
Méthodes de production industrielle : La production industrielle de this compound implique l'adaptation du processus de synthèse en laboratoire à une échelle plus importante. Cela nécessite l'optimisation des conditions de réaction, des méthodes de purification et des mesures de contrôle de la qualité pour garantir la cohérence et la pureté du produit final. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse (MS) sont couramment utilisées pour le contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions : Mao-B-IN-16 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : this compound peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.
Substitution : Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la réaction de substitution souhaitée.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound.
4. Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l'inhibition de la monoamine oxydase B et ses effets sur les niveaux de neurotransmetteurs.
Biologie : Employé dans la recherche pour comprendre le rôle de la MAO-B dans divers processus biologiques et ses implications dans les maladies neurodégénératives.
Médecine : Enquête sur ses applications thérapeutiques potentielles dans le traitement de conditions comme la maladie de Parkinson et la dépression.
Industrie : Utilisé dans le développement de produits pharmaceutiques et d'autres produits qui ciblent la MAO-B.
5. Mécanisme d'action
This compound exerce ses effets en se liant au site actif de la monoamine oxydase B, inhibant ainsi son activité enzymatique. Cette inhibition empêche la dégradation de la dopamine et d'autres neurotransmetteurs monoamines, conduisant à des niveaux accrus de ces neurotransmetteurs dans le cerveau. Les cibles moléculaires de this compound comprennent des résidus d'acides aminés spécifiques dans le site actif de la MAO-B, qui sont cruciaux pour sa liaison et son activité inhibitrice.
Applications De Recherche Scientifique
Mao-B-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of monoamine oxidase B and its effects on neurotransmitter levels.
Biology: Employed in research to understand the role of MAO-B in various biological processes and its implications in neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic applications in treating conditions like Parkinson’s disease and depression.
Industry: Utilized in the development of pharmaceuticals and other products that target MAO-B.
Mécanisme D'action
Mao-B-IN-16 exerts its effects by binding to the active site of monoamine oxidase B, thereby inhibiting its enzymatic activity. This inhibition prevents the breakdown of dopamine and other monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain. The molecular targets of this compound include specific amino acid residues within the active site of MAO-B, which are crucial for its binding and inhibitory activity.
Comparaison Avec Des Composés Similaires
Mao-B-IN-16 peut être comparé à d'autres inhibiteurs de la MAO-B tels que la sélégiline et la rasagiline. Bien que tous ces composés partagent le mécanisme commun d'inhibition de la MAO-B, this compound peut présenter des propriétés uniques telles qu'une puissance accrue, une sélectivité ou des effets secondaires réduits. Des composés similaires comprennent :
Sélégiline : Un inhibiteur irréversible de la MAO-B utilisé dans le traitement de la maladie de Parkinson.
Rasagiline : Un autre inhibiteur irréversible de la MAO-B aux propriétés neuroprotectrices.
Safinamide : Un inhibiteur réversible de la MAO-B avec des propriétés supplémentaires telles que l'inhibition des canaux sodiques.
This compound se distingue par ses interactions de liaison spécifiques et son potentiel d'effets indésirables réduits par rapport à d'autres inhibiteurs.
Propriétés
Formule moléculaire |
C18H19NO3 |
|---|---|
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)benzaldehyde |
InChI |
InChI=1S/C18H19NO3/c1-21-17-9-14-7-8-19(11-15(14)10-18(17)22-2)16-5-3-13(12-20)4-6-16/h3-6,9-10,12H,7-8,11H2,1-2H3 |
Clé InChI |
GWGGQVMOOZYRGD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2CN(CCC2=C1)C3=CC=C(C=C3)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12400241.png)
methylsulfanyl]butanoic acid](/img/structure/B12400242.png)
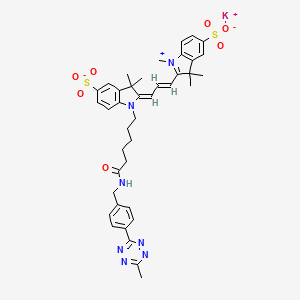
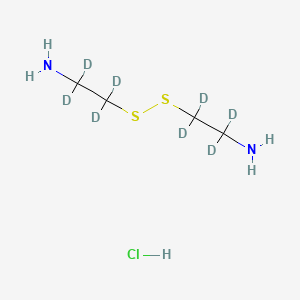


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione](/img/structure/B12400275.png)
![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)

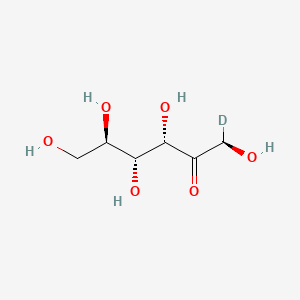
![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)

